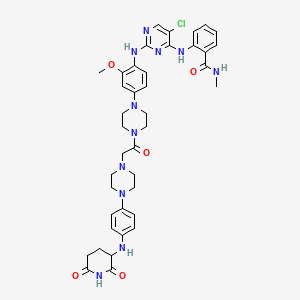![molecular formula C9H14N3O9P B12388801 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid is a complex organic compound with significant biochemical relevance. It is known for its role in various metabolic pathways, particularly in the biosynthesis of purine nucleotides. This compound is a derivative of imidazole and ribose, featuring a phosphonooxymethyl group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the phosphorylation of ribose derivatives followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the compound from simpler precursors. This method is advantageous due to its specificity and efficiency, reducing the need for harsh chemical reagents and conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Substitution: The phosphonooxymethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: Biologically, it plays a crucial role in the purine biosynthesis pathway, which is essential for the production of nucleotides. It is also studied for its potential regulatory effects on enzymatic activities.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential, particularly in the treatment of metabolic disorders and as potential anticancer agents.
Industry: Industrially, it is used in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
The compound exerts its effects primarily through its involvement in the purine biosynthesis pathway. It acts as a substrate for various enzymes, facilitating the formation of nucleotides. The molecular targets include enzymes such as phosphoribosylaminoimidazole carboxylase, which catalyzes the conversion of the compound into other intermediates in the pathway. This process is crucial for maintaining the balance of nucleotide pools within the cell.
Vergleich Mit ähnlichen Verbindungen
- 5-amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylate
- 5-amino-4-carboxyimidazole ribonucleotide
- N-succinyl-5-aminoimidazole-4-carboxamide ribose 5’-phosphate
Uniqueness: The uniqueness of 5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid lies in its specific stereochemistry and the presence of the phosphonooxymethyl group. This structural feature distinguishes it from other similar compounds and contributes to its specific biochemical roles and reactivity.
Eigenschaften
Molekularformel |
C9H14N3O9P |
|---|---|
Molekulargewicht |
339.20 g/mol |
IUPAC-Name |
5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N3O9P/c10-7-4(9(15)16)11-2-12(7)8-6(14)5(13)3(21-8)1-20-22(17,18)19/h2-3,5-6,8,13-14H,1,10H2,(H,15,16)(H2,17,18,19)/t3-,5?,6+,8-/m1/s1 |
InChI-Schlüssel |
XFVULMDJZXYMSG-JCBVGMOXSA-N |
Isomerische SMILES |
C1=NC(=C(N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)O |
Kanonische SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


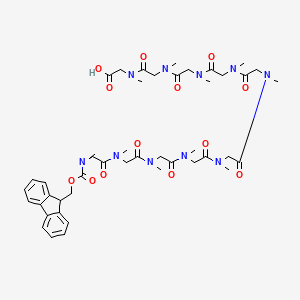
![1-[4-[4-(4-fluorophenyl)-2-[4-[5-(4-fluorophenyl)-4-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B12388723.png)

![3,5-diamino-1-(3,4-dichlorophenyl)-1H-pyrano[3,2-a]phenazine-2-carbonitrile](/img/structure/B12388734.png)

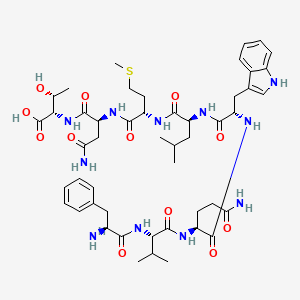

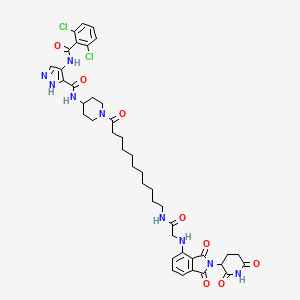

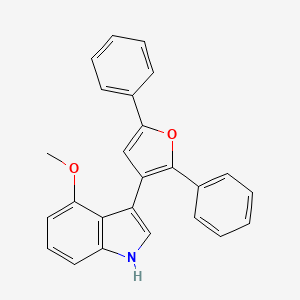
![(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydro(2,3,4,5-13C4)furano[2,3-d](4,5-13C2)[1,3]dioxol-6-ol](/img/structure/B12388794.png)
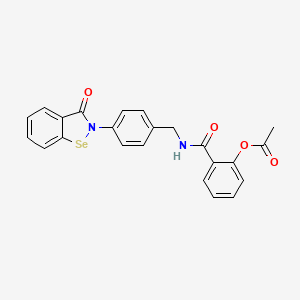
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
